3-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2S/c1-22-14-7-5-11(6-8-14)15-10-23-17(19-15)20-16(21)12-3-2-4-13(18)9-12/h2-10H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSKHMLAAJXNIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring reacts with an appropriate electrophile.
Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Amidation: The final step involves the formation of the amide bond between the thiazole ring and the benzamide moiety, typically achieved through a coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer science.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific biological context, but may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole-containing benzamides exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 3-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide with structurally related analogs, focusing on molecular features, synthesis, and biological data.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity The 2-phenoxy substituent in N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide correlates with significant plant growth modulation (129.23%, p < 0.05) . By contrast, the 3-fluoro group in the target compound may enhance metabolic stability or target binding through electronegativity and steric effects. Sulfamoyl substituents (e.g., in 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide) improve solubility but may reduce membrane permeability compared to halogenated analogs .
Synthetic Efficiency
- Thiazole-linked benzamides are typically synthesized via cyclocondensation or nucleophilic substitution. For example, EMAC2060 (a related hydrazine-ylidene derivative) was synthesized in <80% yield due to steric hindrance from the 4-methoxyphenyl group . The target compound’s synthesis likely follows similar pathways, but fluorine incorporation may require specialized reagents (e.g., fluorinated benzoyl chlorides).
Biological Target Implications
- Compounds with trifluoromethylphenyl substituents (e.g., N-(4-bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide) are often designed for kinase or nuclear receptor modulation due to the CF3 group’s strong electron-withdrawing effects . The target compound’s methoxyphenyl group may favor interactions with hydrophobic pockets in enzymes or receptors.
Spectroscopic Validation
- Analogous compounds (e.g., EMAC2063) were confirmed via ¹H/¹³C-NMR and IR spectroscopy, with characteristic peaks for C=S (1243–1258 cm⁻¹) and NH groups (3150–3319 cm⁻¹) . The target compound’s spectral data would similarly validate the fluorine and methoxyphenyl motifs.
Table 2: Tautomeric and Electronic Comparisons
Biological Activity
3-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented by the following chemical structure:
- Molecular Formula : CHFNOS
- Molecular Weight : 299.35 g/mol
Biological Activity Overview
Research indicates that thiazole derivatives, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Thiazole derivatives have been noted for their antimicrobial properties. The presence of electron-withdrawing groups enhances their activity against various microbial strains.
- Antimalarial Activity : Studies have shown that modifications in the thiazole ring can lead to compounds with significant antimalarial activity against Plasmodium falciparum strains.
- Cytotoxicity : The cytotoxic effects of these compounds are evaluated using various cell lines, with an emphasis on low toxicity towards mammalian cells while maintaining efficacy against pathogens.
Structure-Activity Relationship (SAR)
The SAR of thiazole derivatives indicates that specific substitutions on the thiazole ring and the aromatic moieties significantly influence biological activity:
- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups at the ortho or para positions on the phenyl ring tend to exhibit higher potency against microbial strains.
- Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity to biological targets.
Antimicrobial Efficacy
A study evaluated a series of thiazole derivatives, including this compound, against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 15.67 | Staphylococcus aureus |
| This compound | 31.25 | Escherichia coli |
These results indicate promising antimicrobial activity with low MIC values compared to standard antibiotics.
Antimalarial Activity
In vitro studies assessed the antimalarial effects of thiazole derivatives against Plasmodium falciparum. The following findings were noted:
- Inhibition Rate : The compound demonstrated an inhibition rate of over 80% at concentrations below 10 µM.
- Cell Viability : Cytotoxicity assays indicated that the compound exhibited low toxicity towards HepG2 liver cells, suggesting a favorable therapeutic index.
Q & A
Basic: What synthetic routes are optimal for preparing 3-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide?
The synthesis typically involves coupling a fluorobenzoyl chloride derivative with a 4-(4-methoxyphenyl)-1,3-thiazol-2-amine intermediate. A method adapted from similar thiazolyl benzamides (e.g., 2-fluoro-N-(1,3-thiazol-2-yl)benzamide) involves reacting 3-fluorobenzoyl chloride with the aminothiazole derivative in dichloromethane, using triethylamine as a base. Reaction conditions (room temperature, 4 hours) yield the product after purification via solvent extraction and recrystallization . Optimization may include adjusting stoichiometry (1.2:1 molar ratio of acyl chloride to amine) and using anhydrous conditions to minimize hydrolysis. Yield improvements (e.g., 61% in similar syntheses) often require controlled solvent evaporation and inert atmospheres .
Basic: How is the molecular structure of this compound verified experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogous compounds (e.g., 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide), SCXRD confirmed monoclinic (P21/n) crystal systems with key parameters: a = 14.094 Å, b = 7.248 Å, c = 14.517 Å, β = 105.116°, and hydrogen-bonded 3D frameworks . Planarity of the amide moiety (r.m.s. deviation ~0.048 Å) and dihedral angles between aromatic/thiazole rings (e.g., 35.28°) are critical for validating computational models . Complementary techniques like FT-IR (amide C=O stretch ~1680 cm⁻¹) and ¹H/¹³C NMR (distinct aromatic and thiazole proton shifts) resolve functional groups but face challenges in overlapping signals for fluorine-substituted analogs .
Basic: What preliminary biological screening assays are suitable for this compound?
In vitro cytotoxicity assays (e.g., MTT/PrestoBlue) against cancer cell lines (HeLa, MCF-7) are common starting points. For antimicrobial activity, microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) are used. Enzyme inhibition assays (e.g., kinase or protease targets) employ fluorescence polarization or spectrophotometric methods. Reference studies on similar thiazolyl benzamides (e.g., HIV-1 RT inhibitors) suggest IC₅₀ profiling at 10–100 µM ranges . Dose-response curves and triplicate replicates ensure reproducibility.
Advanced: How can computational methods resolve contradictions between NMR and crystallographic data?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts and coupling constants, which can be compared to experimental data. For example, in 3-fluoro-N-(3-fluorophenyl)benzamide, DFT reconciled severe ¹H NMR signal overlap by simulating scalar couplings (J = 8–10 Hz for ortho/meta protons) . Hirshfeld surface analysis further clarifies crystal packing effects (e.g., O–H···O/N–H···O interactions) that may distort solution-phase NMR observations . Discrepancies >0.3 ppm in ¹³C shifts often indicate conformational flexibility or solvent effects.
Advanced: What strategies optimize reaction yields in large-scale synthesis?
Scale-up requires continuous flow reactors for precise control of exothermic acylation steps. Catalytic triethylamine (2.0 mmol per 1.0 mmol amine) enhances nucleophilicity, while substituting dichloromethane with THF improves solubility of aromatic intermediates . Process analytical technology (PAT) tools, like in-situ FT-IR, monitor reaction progression. For purification, high-performance liquid chromatography (HPLC) with C18 columns (MeCN/H₂O gradient) achieves >95% purity. Yield optimization (e.g., 70–80%) may involve microwave-assisted synthesis (50–80°C, 30 minutes) .
Advanced: How does fluorine substitution impact binding to biological targets?
Fluorine’s electronegativity and van der Waals radius (1.47 Å) enhance binding via C–F···H–N/C=O interactions, as seen in mGlu1 receptor ligands (e.g., Kᵢ = 13.6 nM for fluorinated benzamides) . Comparative SAR studies show meta-fluorine (vs. para) improves metabolic stability and lipophilicity (clogP ~3.5), critical for blood-brain barrier penetration in CNS targets . Free-energy perturbation (FEP) simulations quantify fluorine’s contribution to ΔG binding (−1.2 to −2.5 kcal/mol) .
Advanced: What crystallographic software is recommended for refining complex unit cells?
SHELXL (v.2018/3) is widely used for small-molecule refinement, supporting twinned data and high-resolution structures. For challenging cases (e.g., disordered solvent/fluorine atoms), Olex2 or WinGX interfaces integrate SHELXL with molecular graphics. R1 values <0.05 and wR2 <0.15 (all data) are achievable via iterative full-matrix least-squares refinement . The SHELX suite also handles hydrogen bonding networks (e.g., N–H···N/O interactions) critical for validating supramolecular assemblies .
Advanced: How are metabotropic glutamate receptor (mGlu1) binding assays designed for this compound?
Autoradiography with [³H]quisqualate (20 nM) in rat brain sections identifies cerebellar/thalamic binding sites. Competitive binding assays (Kᵢ determination) use membrane homogenates and scintillation counting. PET ligands (e.g., carbon-11 labeled analogs) require in vivo validation in non-human primates, assessing brain uptake (SUV >2.5) and specificity via blocking studies (e.g., 80% reduction with mGlu1 antagonist) . Metabolite analysis (HPLC-MS) confirms compound stability in plasma/brain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
